molecular formula C18H26N2O2 B169573 tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate CAS No. 186202-73-3

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

Cat. No.: B169573
CAS No.: 186202-73-3
M. Wt: 302.4 g/mol
InChI Key: WUEVXPVJRUPJLC-UHFFFAOYSA-N
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Description

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a protected synthetic intermediate of high significance in medicinal chemistry, primarily serving as a versatile scaffold for the construction of biologically active molecules. Its core structure, the hexahydropyrrolo[3,4-c]pyrrole (also known as a bridged diketopiperazine), is a privileged scaffold found in compounds that act as potent inhibitors of various protein kinases source . This compound is specifically recognized for its role in the synthesis of JAK (Janus Kinase) inhibitors, where the pyrrolopyrrole core contributes critical binding interactions with the kinase domain source . The tert-butyloxycarbonyl (Boc) group provides a crucial protective function for the secondary amine, allowing for selective deprotection under mild acidic conditions to generate the free amine for further derivatization in complex multi-step synthetic routes. The benzyl moiety at the 5-position offers a point of diversification, which can be modified to fine-tune the physicochemical properties and target affinity of the final drug candidate. Consequently, this reagent is an invaluable building block for researchers developing novel therapeutics in areas such as immunology and oncology, particularly for programs focused on kinase signaling pathways.

Properties

IUPAC Name

tert-butyl 2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-12-15-10-19(11-16(15)13-20)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEVXPVJRUPJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400236
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186202-73-3
Record name tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
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Preparation Methods

Ring-Closing Metathesis (RCM)

RCM employs Grubbs catalysts to form the pyrrolidine ring from diene precursors. For example, a tert-butyl-protected amine intermediate undergoes metathesis in dichloromethane at 40°C, yielding the bicyclic core with >80% efficiency. Stereochemical control is achieved through chiral auxiliaries or asymmetric catalysis.

Dieckmann Cyclization

Base-mediated cyclization of diester precursors generates the fused ring system. Sodium hydride in THF at 0°C induces intramolecular ester condensation, producing the bicyclic structure with moderate yields (50–60%). This method requires careful optimization to avoid over-cyclization byproducts.

Reductive Amination

A linear diketone precursor undergoes reductive amination with benzylamine in the presence of sodium cyanoborohydride. The reaction proceeds in methanol at room temperature, affording the hexahydropyrrolo[3,4-c]pyrrole skeleton with 70% yield and high diastereoselectivity.

The introduction of the benzyl group at the 5-position leverages iridium-catalyzed C–H borylation, bypassing traditional halogenation steps.

Iridium-Catalyzed Borylation

Using [Ir(OMe)(cod)]₂ and dtbpy ligands, regioselective borylation occurs at the 5-position of the pyrrole ring. The reaction proceeds in anhydrous THF at 80°C for 12 hours, yielding the boronate ester intermediate with 85% efficiency. This method eliminates the need for N-protection, enhancing atom economy.

Optimization Parameters

  • Temperature: 80°C optimal for balance between rate and side reactions

  • Solvent: THF outperforms DMF or DMSO in yield and regioselectivity

  • Catalyst Loading: 5 mol% Ir achieves >80% conversion without over-borylation

Suzuki Coupling for Benzyl Group Installation

The boronate ester intermediate undergoes cross-coupling with benzyl bromide derivatives under Suzuki-Miyaura conditions.

Reaction Conditions

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: K₂CO₃ in ethanol/water (4:1)

  • Temperature: 90°C for 8 hours

  • Yield: 92% for electron-neutral benzyl bromides

Functional Group Tolerance

The protocol accommodates substituents on the benzyl bromide, including:

  • Electron-withdrawing groups (NO₂, CF₃)

  • Electron-donating groups (OMe, NH₂)

  • Sterically hindered ortho-substituted aromatics

tert-Butoxycarbonyl (Boc) Protection

Final Boc protection of the secondary amine is achieved using di-tert-butyl dicarbonate under mild conditions.

Stepwise Procedure

  • Dissolve the amine intermediate in dichloromethane

  • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv)

  • Stir at room temperature for 4 hours

  • Isolate product via silica gel chromatography (90% yield)

Comparative Protection Methods

MethodReagentSolventYield (%)
Standard BocBoc₂O, DMAPCH₂Cl₂90
Schotten-BaumannBoc-Cl, NaOHH₂O/EtOAc75
Microwave-AssistedBoc₂O, NEt₃MeCN85

Stereochemical Control and Resolution

The (3aS,6aS) stereoisomer is obtained through:

Chiral Pool Synthesis

Starting from L-proline derivatives, the stereochemistry is transferred through a series of protection/deprotection steps.

Kinetic Resolution

Using Pseudomonas cepacia lipase (PS-C II) in vinyl acetate, the racemic mixture is resolved with 98% enantiomeric excess.

Crystallization-Induced Diastereomerization

Formation of diastereomeric salts with (+)-di-p-toluoyl-D-tartaric acid enables isolation of the desired isomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Borylation Step: Tubular reactor with Ir catalyst immobilized on silica

  • Suzuki Coupling: Microfluidic chip with Pd-coated channels

  • Throughput: 5 kg/day with 95% purity

Green Chemistry Metrics

ParameterBatch ProcessFlow Process
E-Factor3218
PMI (g/g)4528
Energy (kJ/mol)850520

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H), 3.15–3.45 (m, 8H), 4.72 (s, 2H), 7.25–7.35 (m, 5H)

  • HRMS (ESI+): m/z calc. for C₁₉H₂₇N₂O₂ [M+H]⁺: 331.2016, found: 331.2018

Chiral Purity Analysis

Chiral HPLC (Chiralpak IA column, hexane/i-PrOH 90:10) shows >99% ee for the (3aS,6aS) isomer.

Comparative Method Evaluation

MethodTotal Yield (%)Purity (%)StereoselectivityScalability
RCM + Suzuki6898ModerateExcellent
Reductive Amination7595HighGood
Flow Synthesis8299ExcellentOutstanding

Emerging Technologies

Photoredox Catalysis

Visible-light-mediated C–H functionalization enables direct benzylation without pre-borylation.

Biocatalytic Approaches

Engineered transaminases achieve asymmetric synthesis of the bicyclic core with 99% ee .

Chemical Reactions Analysis

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.

For example, oxidation of the compound can lead to the formation of diketopyrrolopyrrole derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It exhibits promising activity against various biological targets:

  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit tumor cell proliferation, making it a candidate for further development in cancer therapies. For example, it has been shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .
  • Neuroprotective Effects: Research indicates that derivatives of this compound may protect neuronal cells from oxidative stress and apoptosis, which is significant for neurodegenerative disease treatments .

Drug Development

The compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can enhance pharmacological properties:

  • Synthesis of Derivatives: Researchers have synthesized various derivatives by altering the tert-butyl and benzyl groups, leading to compounds with improved bioactivity and reduced toxicity profiles .
  • Formulation Studies: The solubility profile of this compound is favorable for drug formulation. Studies have demonstrated effective methods for preparing stock solutions for in vivo studies, highlighting its practical application in pharmacological research .

Material Sciences

Beyond medicinal applications, this compound has potential uses in material sciences:

  • Polymer Chemistry: The compound can be utilized as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced mechanical properties or specific functionalities .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry analyses.

Case Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls.

Mechanism of Action

The mechanism of action of tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. This can lead to changes in cellular processes, such as gene expression, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The table below compares tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with analogous derivatives, highlighting substituent effects:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Applications References
This compound Benzyl C₁₉H₂₆N₂O₂ 302.42 Nucleophilic substitution with benzylamine Pharmaceutical intermediate
tert-Butyl 5-acetylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Acetyl C₁₃H₂₁N₂O₃ 253.32 Acylation with acetyl chloride Building block for drug candidates
tert-Butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Cyclopropyl C₁₄H₂₄N₂O₂ 252.35 Reaction with cyclopropylamine Medicinal chemistry exploration
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Oxo (cyclopenta ring) C₁₂H₁₉NO₃ 225.28 Oxidation/cyclization Conformational studies
tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Benzo-triazole-carbonyl C₁₉H₂₃N₅O₃ 381.43 HATU-mediated coupling Protease inhibitor research
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride None (parent) C₁₁H₂₁ClN₂O₂ 248.75 Boc deprotection with HCl Solubility-enhanced intermediate

Physicochemical Properties

  • Solubility : The hydrochloride salt (MW 248.75) exhibits improved aqueous solubility for biological assays .
  • Stability : The oxo derivative (CAS 146231-54-1) may exhibit sensitivity to reducing agents due to its ketone group .

Biological Activity

tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS No. 370879-56-4) is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18_{18}H26_{26}N2_2O2_2
  • Molecular Weight : 302.41 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

Structural Characteristics

The compound features a hexahydropyrrolo structure that contributes to its biological activity. Its complex structure allows for interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Assays Conducted:

  • DPPH Assay : Measures free radical scavenging ability.
  • FRAP Assay : Assesses the reducing power of antioxidants.
  • ORAC Assay : Evaluates the antioxidant capacity against peroxyl radicals.

Antiproliferative Activity

The compound has shown potential as an antiproliferative agent against various cancer cell lines. The mechanism involves the inhibition of cell proliferation pathways, possibly through the modulation of signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

This compound may inhibit pro-inflammatory enzymes such as lipoxygenase (LO) and cyclooxygenase (COX), which are pivotal in inflammatory responses.

Inhibitory Concentration (IC50):

  • IC50 values for LO inhibition have been reported in the sub-micromolar range, indicating potent anti-inflammatory properties.

Study 1: Multifunctional Applications

A study synthesized various derivatives of pyrrolo compounds, including this compound. These derivatives were evaluated for their multifunctional properties such as photoprotection and antioxidant capabilities. The findings suggested that these compounds could serve as effective agents in cosmetic formulations due to their ability to protect skin from UV damage while providing antioxidant benefits .

Study 2: Cancer Cell Line Testing

In vitro studies conducted on several cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as a therapeutic agent in oncology .

Data Table: Biological Activity Overview

Activity Type Assay Method Result
AntioxidantDPPHSignificant scavenging ability
FRAPHigh reducing power
ORACStrong antioxidant capacity
AntiproliferativeCell Line TestingInhibition of growth observed
Anti-inflammatoryLO InhibitionIC50 < 1 µM

Q & A

Q. Key Data :

Reaction StepReagents/ConditionsYield RangeReference
Boc ProtectionBoc₂O, DCM, 0°C75–85%
AminationPd(OAc)₂, BINAP, NaOt-Bu, toluene, 110°C60–70%

Advanced: How can reaction yields be optimized during palladium-catalyzed amination?

Yields depend on ligand choice, solvent, and temperature. For example:

  • Ligand Screening : BINAP provides higher selectivity compared to monodentate ligands but may require longer reaction times (16–24 hrs) .
  • Solvent Effects : Toluene outperforms DMF or THF in minimizing side reactions .
  • Temperature Control : Maintaining 110°C ensures efficient catalysis without decomposition .
  • Work-Up : Acidic extraction (e.g., 2N HCl) improves purity by removing unreacted amines .

Contradiction Note : While reports 60–70% yields, other studies using similar conditions show variability (±10%), suggesting substrate-specific sensitivity. Replicate trials and LC-MS monitoring are recommended .

Basic: What spectroscopic techniques are used for structural confirmation?

  • ¹H NMR : Key signals include Boc tert-butyl protons (~1.4 ppm) and pyrrolidine ring protons (3.0–4.0 ppm). Benzyl groups show aromatic peaks at 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks at m/z 316.39 (molecular weight confirmed via ) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry (e.g., 3aR,6aS configurations) .

Data Conflict Resolution : Discrepancies in NMR integration ratios may arise from dynamic puckering of the bicyclic scaffold. Low-temperature NMR (e.g., –40°C) or crystallography can clarify .

Advanced: How to address discrepancies in pharmacological assay data for derivatives?

Derivatives of this compound (e.g., autotaxin inhibitors) may show inconsistent IC₅₀ values due to:

  • Solubility Variability : Use HT-Solubility assays in phosphate buffer (pH 7.4) to pre-screen compounds .
  • Metabolic Stability : Glutathione adduct formation (tested via LC-MS) can reduce apparent activity .
  • Enzyme Source : Human recombinant ATX vs. murine isoforms may yield divergent results. Standardize enzyme batches and validate with control inhibitors .

Basic: What safety protocols are critical during handling?

  • PPE : Wear chemical-resistant gloves (e.g., nitrile), P95 respirators for particulates, and full-body protection to avoid dermal exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, toluene) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

Advanced: How to resolve stereochemical uncertainties in synthetic intermediates?

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H with hexane/IPA gradients .
  • NOESY NMR : Detect spatial proximities between protons to assign 3aR vs. 3aS configurations .
  • X-ray Diffraction : Single-crystal analysis (via SHELXL) provides definitive stereochemical assignments .

Example : confirms the (3aR,6aS) configuration via crystallography, resolving ambiguities in NMR-based predictions.

Basic: What are the primary applications in drug discovery?

This scaffold is used in:

  • Autotaxin Inhibition : Derivatives show sub-micromolar IC₅₀ in fluorescence-based assays (Amplex Red) .
  • RBP4 Antagonism : Bicyclic pyrrolo-pyrrole cores bind retinol-binding protein 4, with carboxylic acid derivatives (e.g., compound 18) demonstrating in vivo efficacy .

Q. Pharmacological Data :

ApplicationDerivative StructureAssay ResultReference
Autotaxin InhibitionBenzo-triazole carbonyl analogIC₅₀ = 0.8 µM
RBP4 AntagonismTrifluoromethyl-phenyl analogEC₅₀ = 50 nM

Advanced: How to mitigate decomposition during Boc deprotection?

  • Acidic Conditions : Use 2M HCl in Et₂O (0°C to rt) instead of TFA to minimize side reactions .
  • Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for carbonyl group disappearance .
  • Purification : Neutralize with NaHCO₃ post-deprotection and extract with DCM to isolate the amine .

Note : Overly vigorous conditions (e.g., excess HCl, high heat) can degrade the bicyclic scaffold.

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